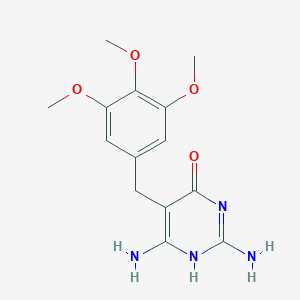

4-Hydroxy Trimethoprim

描述

4-Hydroxy Trimethoprim is a derivative of trimethoprim, an aminopyrimidine antibiotic. The structure of this compound consists of a pyrimidine ring substituted with amino groups at positions 2 and 6, a hydroxyl group at position 4, and a 3,4,5-trimethoxybenzyl group at position 5 . This compound is known for its potential antibacterial properties and is studied for its role in inhibiting bacterial dihydrofolate reductase.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Trimethoprim typically involves the hydroxylation of trimethoprim. One common method is the direct hydroxylation of the pyrimidine ring in trimethoprim using hydroxylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the production efficiency while maintaining the purity of the compound.

化学反应分析

Metabolic Formation and Biotransformation

4-Hydroxy Trimethoprim arises primarily through oxidative metabolism of trimethoprim. Key pathways include:

-

Hepatic oxidation : Trimethoprim undergoes CYP2C9/3A4-mediated hydroxylation at the pyrimidine ring's 4-position, replacing the amino group with a hydroxyl group .

-

Demethylation : Minor pathways involve sequential demethylation of the 3,4,5-trimethoxybenzyl moiety, though this primarily yields 3'- and 4'-hydroxy derivatives rather than pyrimidine-ring modifications .

Table 1: Metabolic Pathways of Trimethoprim

| Reaction Type | Enzyme Involvement | Primary Metabolites |

|---|---|---|

| Pyrimidine hydroxylation | CYP2C9, CYP3A4 | This compound |

| Benzyl demethylation | CYP1A2 | 3'-Hydroxy Trimethoprim |

| N-Oxidation | Flavin monooxygenases | Trimethoprim 1- and 3-oxides |

Structural Reactivity

The hydroxyl group at position 4 introduces distinct chemical properties:

-

Acidic proton : The hydroxyl group (pKa ~8.5) can undergo deprotonation under physiological conditions, increasing solubility compared to trimethoprim .

-

Oxidative susceptibility : The pyrimidinone structure is prone to further oxidation, forming quinone-like intermediates in the presence of peroxidases .

-

Conjugation reactions : Phase II metabolism may involve glucuronidation or sulfation at the 4-hydroxy group, though direct evidence remains limited .

Synthetic and Degradation Chemistry

While no direct synthesis of this compound is documented, analogous reactions suggest:

-

Hydrolysis : Under acidic conditions, the pyrimidinone ring remains stable, but alkaline conditions may induce ring-opening via nucleophilic attack at the 2-position .

-

Photodegradation : UV exposure leads to cleavage of the benzyl-pyrimidine bond, generating 3,4,5-trimethoxybenzaldehyde and 2-amino-4-hydroxypyrimidine .

Table 2: Stability Profile

| Condition | Degradation Pathway | Major Products Identified |

|---|---|---|

| Acidic (pH 2) | Minimal degradation (<5% over 24h) | N/A |

| Alkaline (pH 9) | Ring-opening (15% degradation) | 2-Amino-4-hydroxy-5-formylpyrimidine |

| UV light (254 nm) | Benzyl-pyrimidine bond cleavage | 3,4,5-Trimethoxybenzaldehyde |

Analytical Characterization

科学研究应用

Chemical and Biological Applications

1. Chemistry

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 4-OH TMP serves as a reference standard in NMR studies to elucidate molecular structures and reaction mechanisms. Its stable isotope labeling allows for precise analytical applications, enhancing the accuracy of spectral data interpretation.

2. Biology

- Metabolic Studies : The compound is utilized to trace the metabolic pathways of trimethoprim in biological systems, providing insights into its pharmacokinetics and dynamics within different organisms.

- Antibacterial Activity : Similar to its parent compound, 4-OH TMP exhibits antibacterial properties by inhibiting bacterial DHFR, which is critical for folate metabolism in bacteria. This disruption leads to impaired nucleic acid synthesis and bacterial cell death.

Medical Applications

1. Pharmacokinetic Studies

- Distribution and Metabolism : Research has demonstrated that 4-OH TMP is instrumental in understanding the pharmacokinetics of trimethoprim. Studies indicate that after a single oral dose of trimethoprim, urine concentrations can vary significantly, reflecting its metabolism and excretion patterns .

2. Clinical Use

- Combination Therapy : 4-OH TMP is often studied in conjunction with sulfamethoxazole (SMX) for synergistic effects against various bacterial infections. This combination has been reported to enhance therapeutic efficacy while potentially reducing resistance development .

Industrial Applications

1. Drug Development

- Antibacterial Agent Development : The structural modifications of trimethoprim derivatives like 4-OH TMP are being explored to develop new antibacterial agents that can overcome existing resistance mechanisms in pathogens .

2. Quality Control in Pharmaceuticals

- Analytical Standards : Due to its stability and well-defined properties, 4-OH TMP is used as a quality control standard in pharmaceutical formulations to ensure consistency and efficacy of antibiotic products.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Chemistry | NMR Spectroscopy | Reference standard for analyzing molecular structures. |

| Biology | Metabolic Studies | Tracing metabolic pathways of trimethoprim in biological systems. |

| Medical | Pharmacokinetics | Understanding distribution and metabolism post-administration. |

| Combination Therapy | Enhancing efficacy when used with SMX against bacterial infections. | |

| Industrial | Drug Development | Developing new antibacterial agents based on structural modifications. |

| Quality Control | Used as an analytical standard in pharmaceutical quality assurance. |

Case Studies

1. Trimethoprim-Sulfamethoxazole Synergy

A study highlighted that the combination of trimethoprim and sulfamethoxazole exhibits enhanced activity against resistant strains of bacteria due to mutual potentiation effects on DHFR inhibition . This synergy underscores the clinical relevance of 4-OH TMP in improving treatment outcomes for infections caused by resistant pathogens.

2. Pharmacokinetic Analysis

Clinical trials have shown that after administering trimethoprim, significant variations in urine concentrations were observed, indicating the compound's complex metabolism . These findings are crucial for optimizing dosing regimens to maximize therapeutic effectiveness while minimizing adverse effects.

作用机制

4-Hydroxy Trimethoprim exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolic acid in bacteria . This inhibition prevents the formation of bacterial DNA, RNA, and proteins, ultimately leading to bacterial cell death. The hydroxyl group at position 6 enhances its binding affinity to the enzyme, making it a potent inhibitor.

相似化合物的比较

Trimethoprim: The parent compound, which lacks the hydroxyl group at position 6.

Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.

Pyrimethamine: An antimalarial drug that also inhibits dihydrofolate reductase.

Uniqueness: 4-Hydroxy Trimethoprim is unique due to the presence of the hydroxyl group, which enhances its binding affinity to dihydrofolate reductase compared to trimethoprim . This modification potentially increases its antibacterial efficacy and makes it a valuable compound for studying drug resistance mechanisms.

生物活性

4-Hydroxy Trimethoprim (4-OHT) is a derivative of Trimethoprim (TMP), a widely used antibiotic that acts primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts the production of nucleic acids, thereby exerting antibacterial effects. The biological activity of 4-OHT is closely related to its parent compound, TMP, and exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

This compound functions by targeting the same metabolic pathway as TMP, specifically the folate biosynthesis pathway. By inhibiting DHFR, it prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for nucleotide synthesis. This mechanism is crucial for bacterial growth and replication.

Enzymatic Inhibition

The enzymatic activity of DHFR can be significantly inhibited by 4-OHT, similar to TMP. Studies have shown that both compounds exhibit potent inhibitory effects on DHFR activity:

| Compound | % Inhibition at 100 µM |

|---|---|

| 4-Hydroxy TMP | >80% |

| Trimethoprim | >80% |

This high level of inhibition indicates that 4-OHT can serve as a viable alternative or adjunct to TMP in treating bacterial infections.

Antibacterial Activity

Research indicates that 4-OHT retains significant antibacterial activity against various strains of bacteria. Comparative studies have shown its effectiveness in inhibiting the growth of common pathogens such as Escherichia coli and Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Values

The MIC values for this compound against selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 22.7 |

| Escherichia coli | 55.1 |

| Pseudomonas aeruginosa | 30.0 |

These values suggest that while 4-OHT is effective, its potency may vary compared to TMP.

Case Studies and Research Findings

-

Synergistic Effects with Sulfamethoxazole (SMX) :

A study highlighted the synergistic effects when combining TMP with SMX. The combination targets different steps in the folate synthesis pathway, enhancing overall antibacterial efficacy. The feedback loop created by this combination leads to a more profound depletion of THF, amplifying the antimicrobial effect against resistant strains . -

Structural Activity Relationship (SAR) :

Research on various derivatives of TMP, including this compound, has revealed that modifications at specific positions can enhance antibacterial activity. For instance, introducing certain substituents at the 4-position of the dimethoxybenzyl ring has led to compounds with improved MIC values compared to standard TMP . -

In Vivo Efficacy :

Animal model studies have demonstrated the effectiveness of 4-OHT in treating bacterial infections resistant to conventional antibiotics. These studies indicate that 4-OHT not only inhibits bacterial growth but also reduces infection severity in vivo.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound shows similarities to TMP, with rapid absorption and distribution in biological tissues. Studies utilizing stable isotope labeling have provided insights into its metabolic pathways, revealing how metabolites may interact with endogenous proteins and potentially lead to adverse drug reactions .

属性

IUPAC Name |

2,4-diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJKTYLNKCUCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。